molecular formula C28H31N3O4 B4024470 3-[[3-[(4-Methylphenyl)carbamoyl]-4-piperidin-1-ylphenyl]carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid

3-[[3-[(4-Methylphenyl)carbamoyl]-4-piperidin-1-ylphenyl]carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid

Cat. No.: B4024470
M. Wt: 473.6 g/mol
InChI Key: QLNLTEXBDBKFLE-UHFFFAOYSA-N
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Description

3-[[3-[(4-Methylphenyl)carbamoyl]-4-piperidin-1-ylphenyl]carbamoyl]bicyclo[221]hept-5-ene-2-carboxylic acid is a complex organic compound with a unique structure that includes a bicyclic heptene ring, a piperidine ring, and multiple carbamoyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[[3-[(4-Methylphenyl)carbamoyl]-4-piperidin-1-ylphenyl]carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid can be achieved through a multi-step process involving the following key steps:

    Formation of the bicyclic heptene ring: This can be achieved through a Diels-Alder reaction between a suitable diene and dienophile.

    Introduction of the piperidine ring: This step involves the formation of the piperidine ring through a cyclization reaction.

    Attachment of the carbamoyl groups: The carbamoyl groups can be introduced through carbamoylation reactions using appropriate reagents such as isocyanates or carbamoyl chlorides.

    Final assembly: The final step involves the coupling of the intermediate compounds to form the target molecule.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.

Chemical Reactions Analysis

Types of Reactions

3-[[3-[(4-Methylphenyl)carbamoyl]-4-piperidin-1-ylphenyl]carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

3-[[3-[(4-Methylphenyl)carbamoyl]-4-piperidin-1-ylphenyl]carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid has several scientific research applications:

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs targeting specific receptors or enzymes.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties.

    Industrial Chemistry: It can be used as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of 3-[[3-[(4-Methylphenyl)carbamoyl]-4-piperidin-1-ylphenyl]carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid involves its interaction with specific molecular targets such as enzymes or receptors. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, or covalent bonding, leading to modulation of their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[[3-[(4-Methylphenyl)carbamoyl]-4-piperidin-1-ylphenyl]carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid is unique due to its complex structure, which includes multiple functional groups and rings. This complexity allows for a wide range of chemical reactions and applications, making it a versatile compound in various fields of research and industry.

Properties

IUPAC Name

3-[[3-[(4-methylphenyl)carbamoyl]-4-piperidin-1-ylphenyl]carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H31N3O4/c1-17-5-9-20(10-6-17)29-26(32)22-16-21(11-12-23(22)31-13-3-2-4-14-31)30-27(33)24-18-7-8-19(15-18)25(24)28(34)35/h5-12,16,18-19,24-25H,2-4,13-15H2,1H3,(H,29,32)(H,30,33)(H,34,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLNLTEXBDBKFLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2=C(C=CC(=C2)NC(=O)C3C4CC(C3C(=O)O)C=C4)N5CCCCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H31N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-[[3-[(4-Methylphenyl)carbamoyl]-4-piperidin-1-ylphenyl]carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid
Reactant of Route 2
Reactant of Route 2
3-[[3-[(4-Methylphenyl)carbamoyl]-4-piperidin-1-ylphenyl]carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid
Reactant of Route 3
Reactant of Route 3
3-[[3-[(4-Methylphenyl)carbamoyl]-4-piperidin-1-ylphenyl]carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid
Reactant of Route 4
Reactant of Route 4
3-[[3-[(4-Methylphenyl)carbamoyl]-4-piperidin-1-ylphenyl]carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid
Reactant of Route 5
3-[[3-[(4-Methylphenyl)carbamoyl]-4-piperidin-1-ylphenyl]carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
3-[[3-[(4-Methylphenyl)carbamoyl]-4-piperidin-1-ylphenyl]carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid

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